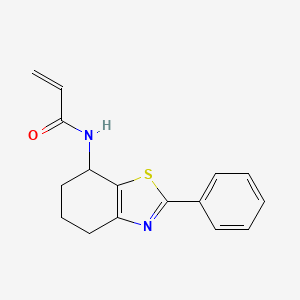
6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, a methylsulfanyl group, a propyl group, and a pyridine ring with a carbonitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridine ring suggests that the compound may exhibit aromaticity, which could influence its chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the carbonitrile group could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be determined by the strength of intermolecular forces .Applications De Recherche Scientifique
Structural and Optical Characteristics
6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile and related derivatives have been studied for their structural and optical properties. In a study focusing on pyrazolo pyridine derivatives, it was found that these compounds exhibit monoclinic polycrystalline nature and have specific optical energy gaps, making them potential candidates for applications in photosensors due to their photosensitive properties. Thin films of these compounds, when deposited onto substrates, displayed significant heterojunction characteristics, indicating their utility in electronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis and Molecular Docking
Efficient synthesis methods for pyridine derivatives, including the compound , have been developed. These methods involve reactions under various conditions, showcasing the compound's versatility in synthesis processes. Additionally, some newly synthesized derivatives have been subjected to in silico molecular docking screenings, revealing moderate to good binding energies with target proteins. This suggests potential biomedical applications, especially considering their antimicrobial and antioxidant activities (Mathews et al., 2008; Flefel et al., 2018).
Structural Analysis and Optical Profile
A multifunctionalized 2-pyridone derivative has been synthesized and analyzed, revealing detailed insights into its structural features through X-ray crystallography. This compound showed a strong blue emissive nature with high color purity and a significant Stokes shift, pointing to its potential use in optical applications and materials science. The study also employed time-dependent density functional theory to further understand the absorption behavior and emissive characteristics, opening doors to its use in advanced optical materials and devices (Joy et al., 2018).
Antimicrobial Studies
The compound, along with other pyridine derivatives, has been incorporated into transition metal complexes, which were then analyzed for their antimicrobial properties. These studies indicate that the complexes exhibit higher activities compared to the free ligand alone, suggesting their potential use in developing new antimicrobial agents. The synthesis approaches and characterizations of these complexes contribute valuable knowledge to the field of medicinal chemistry, specifically in the search for novel antimicrobial compounds (Sadeek et al., 2015).
Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would involve the steps by which it reacts with other compounds .
Orientations Futures
The future research directions for this compound would depend on its applications. If it has medicinal properties, future research could explore its efficacy and safety in clinical trials. If it’s a novel synthetic reagent, future research could investigate its utility in various chemical reactions .
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-4-methylsulfanyl-2-oxo-1-propylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-3-8-19-14(11-4-6-12(17)7-5-11)9-15(21-2)13(10-18)16(19)20/h4-7,9H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCXKSPDULHNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C(C1=O)C#N)SC)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2931485.png)
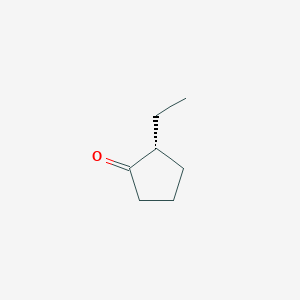
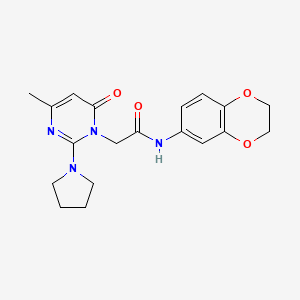
![2-(4-chlorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2931490.png)
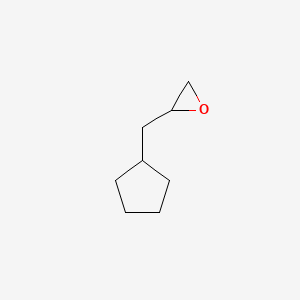
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea](/img/structure/B2931494.png)
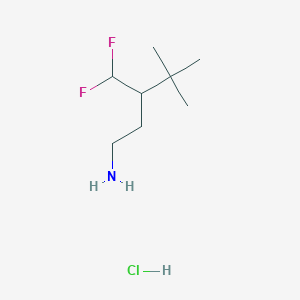
![2-[3-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride](/img/structure/B2931498.png)
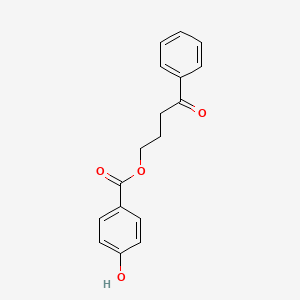
![[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2931502.png)
![N-(1H-benzo[d]imidazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2931503.png)
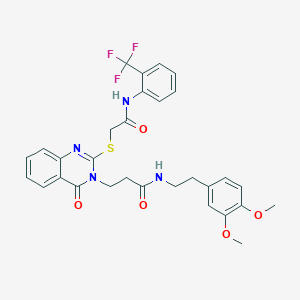
![2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2931506.png)
